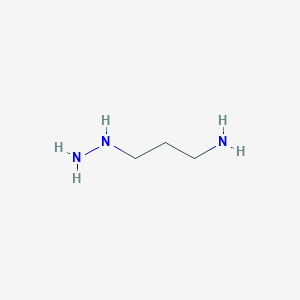![molecular formula C16H13N3O3S B2735011 ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate CAS No. 477847-86-2](/img/structure/B2735011.png)
ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate is a compound of significant interest in organic chemistry due to its unique structure, characterized by the presence of multiple functional groups including thienyl, triazole, and ester functionalities
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the formation of 4-(2-thienylcarbonyl)-1H-1,2,3-triazole. This is typically achieved through a Huisgen cycloaddition reaction, where an azide is reacted with an alkyne in the presence of a copper catalyst.
Step 2: The intermediate product is then subjected to a nucleophilic aromatic substitution reaction with ethyl 4-bromobenzoate to yield this compound.
Industrial Production Methods: In an industrial setting, these reactions are scaled up, and continuous flow reactors might be used to enhance the efficiency and yield of the product. The process involves rigorous control of reaction parameters like temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives, which might alter the thienyl ring or the triazole moiety.
Reduction: Reduction reactions, typically involving hydrogenation, can target the triazole ring, leading to dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various halides, acids, or bases depending on the desired modification.
Major Products: These reactions often lead to derivatives with modified pharmacological or physicochemical properties, enhancing their applicability in different scientific domains.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate has found applications across several fields:
Chemistry: Utilized in the synthesis of novel compounds for research purposes, serving as a key intermediate in developing new organic molecules.
Biology: Potentially useful in biological assays to study enzyme interactions or cellular responses due to its structural complexity.
Medicine: Investigated for its potential as a pharmacological agent, particularly in designing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Employed in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Wirkmechanismus
The compound's mechanism of action largely depends on its application. In medicinal chemistry, for instance, the thienyl and triazole rings may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. Molecular docking studies often reveal specific binding interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
Ethyl 4-[4-(2-furanylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]methanecarboxylate
Uniqueness: The specific placement of the ester and triazole groups in this compound confers distinct reactivity and interaction potential, making it a versatile and valuable compound for various scientific endeavors.
Eigenschaften
IUPAC Name |
ethyl 4-[4-(thiophene-2-carbonyl)triazol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-5-7-12(8-6-11)19-10-13(17-18-19)15(20)14-4-3-9-23-14/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGNIPZIWYUIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-chlorophenyl)-5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2734932.png)





![4-butoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2734942.png)


![3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2734945.png)
![2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2734946.png)
![2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide](/img/structure/B2734948.png)
![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734949.png)
![Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2734951.png)
